Lactone Stability in Plasma vs. Parent CPT
CZ-48 exhibits enhanced lactone stability in blood compared to its parent compound, CPT. This is a critical differentiator, as the lactone form is essential for anti-tumor activity. In mouse blood, the majority of CZ-48 remains in the intact lactone form, whereas CPT is known to undergo rapid lactone ring opening [1]. This enhanced stability is attributed to structural differences and directly correlates with reduced toxicity [2].
| Evidence Dimension | Lactone stability in blood |
|---|---|
| Target Compound Data | CZ-48: Majority remains as intact lactone in circulation |
| Comparator Or Baseline | Camptothecin (CPT): Undergoes rapid, reversible hydrolysis to open-ring carboxylate form at pH 7.4 |
| Quantified Difference | Not directly quantified as a percentage, but the majority of CZ48 stays intact as the lactone form, whereas for CPT, the open-ring carboxylate form predominates in human plasma. |
| Conditions | Mouse blood in vivo and human plasma in vitro |
Why This Matters
Lactone stability is a primary determinant of therapeutic window, directly impacting toxicity profile and potential for effective dosing.
- [1] Liu X, Wang Y, Vardeman D, Cao Z, Giovanella B. Enhanced lactone stability of CZ48 in blood correlates to its lack of toxicity in mice. J Pharm Pharm Sci. 2013;16(2):321-30. View Source
- [2] Burke TG, Mi Z. The structural basis of camptothecin interactions with human serum albumin: impact on drug stability. J Med Chem. 1994 Jan 1;37(1):40-6. View Source
